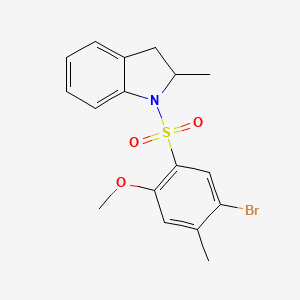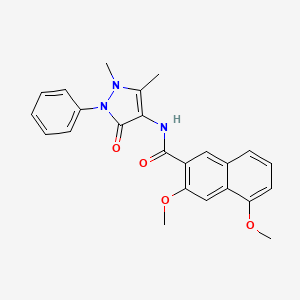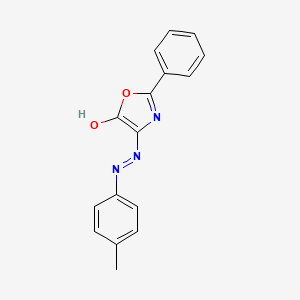![molecular formula C18H17N5O4 B11073388 [4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11073388.png)
[4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound that features a unique structure combining a triazino-benzimidazole core with a methoxyphenoxyacetic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID typically involves multi-step organic reactions. The process begins with the formation of the triazino-benzimidazole core through cyclization reactions involving o-phenylenediamine and 2-aminobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Triazino-Benzimidazol-Derivate, wie zum Beispiel:
- 4-[(4S)-2-Amino-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl]-1,2-benzoldiol
- 4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amin
Einzigartigkeit
Was [4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]essigsäure auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die für eine spezifische chemische Reaktivität und biologische Aktivität sorgen. Seine Methoxyphenoxy- und Essigsäure-Einheiten bieten zusätzliche Stellen für chemische Modifikationen, was seine Vielseitigkeit in verschiedenen Anwendungen erhöht.
Eigenschaften
Molekularformel |
C18H17N5O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C18H17N5O4/c1-26-14-8-10(6-7-13(14)27-9-15(24)25)16-21-17(19)22-18-20-11-4-2-3-5-12(11)23(16)18/h2-8,16H,9H2,1H3,(H,24,25)(H3,19,20,21,22) |
InChI-Schlüssel |
ZFMOTJKSLWNEAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11073322.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11073325.png)
![1-(4-methoxyphenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11073331.png)
![4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B11073332.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11073340.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11073344.png)
![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide](/img/structure/B11073350.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11073365.png)

